molecular formula C22H26N2O2S2 B10873468 4-benzyl-12-ethyl-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

4-benzyl-12-ethyl-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B10873468
M. Wt: 414.6 g/mol
InChI Key: FBMHARCHXIRPBT-UHFFFAOYSA-N
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Description

4-benzyl-12-ethyl-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure This compound features a combination of benzyl, ethyl, methyl, and propan-2-ylsulfanyl groups, along with oxygen, sulfur, and nitrogen atoms integrated into its framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-12-ethyl-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Core Structure: The initial step involves constructing the tricyclic core through cyclization reactions. This can be achieved using a combination of cycloaddition and ring-closing reactions.

    Functional Group Introduction: Subsequent steps involve the introduction of functional groups such as benzyl, ethyl, and methyl groups. This can be done through alkylation reactions using appropriate alkyl halides.

    Sulfur and Oxygen Incorporation: The incorporation of sulfur and oxygen atoms can be achieved through thiolation and oxidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates and yields.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize product formation.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-12-ethyl-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify its functional groups, such as reducing ketones to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or ethyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted benzyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be used to study enzyme interactions and metabolic pathways due to its diverse functional groups.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-benzyl-12-ethyl-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-benzyl-12-ethyl-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: Similar in structure but with variations in functional groups.

    4-benzyl-12-ethyl-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-ol: Contains a hydroxyl group instead of a ketone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H26N2O2S2

Molecular Weight

414.6 g/mol

IUPAC Name

4-benzyl-12-ethyl-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C22H26N2O2S2/c1-5-22(4)11-16-17(13-26-22)28-19-18(16)20(25)24(21(23-19)27-14(2)3)12-15-9-7-6-8-10-15/h6-10,14H,5,11-13H2,1-4H3

InChI Key

FBMHARCHXIRPBT-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC(C)C)CC4=CC=CC=C4)C

Origin of Product

United States

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